Acide 1-BOC-5-(méthoxycarbonyl)indole-2-boronique

Vue d'ensemble

Description

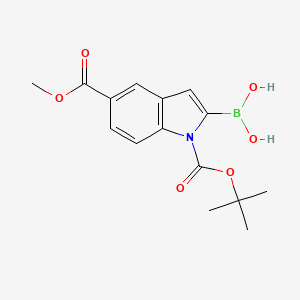

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C15H18BNO6 and its molecular weight is 319.12. The purity is usually 95%.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation de pyrazoles dihalogénés

Ce composé est utilisé comme réactif pour la préparation de pyrazoles dihalogénés par cycloaddition dipolaire . Ce processus implique la réaction du composé avec un pyrazole dihalogéné pour former un nouveau composé.

Couplage croisé de Suzuki-Miyaura

Le composé est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Il s'agit d'un type de processus de couplage croisé catalysé par le palladium largement utilisé en chimie organique pour synthétiser divers composés organiques.

Synthèse de l'alcaloïde isocryptolépine

Il est utilisé dans la synthèse de l'alcaloïde isocryptolépine et de ses squelettes apparentés en utilisant une réaction de Pictet-Spengler modifiée . Cette réaction est utilisée pour construire le système cyclique de l'indole, qui est une structure commune dans de nombreux produits naturels et pharmaceutiques.

Trifluorméthylation catalysée par le cuivre

Le composé est impliqué dans des réactions de trifluorméthylation catalysées par le cuivre . Cette réaction est utilisée pour introduire un groupe trifluorméthyle dans une molécule, ce qui peut modifier considérablement les propriétés de la molécule.

Benzylation catalysée par le palladium

Il est utilisé dans les réactions de benzylation catalysées par le palladium . Cette réaction est utilisée pour introduire un groupe benzyle dans une molécule, qui peut être utilisé pour protéger un site réactif dans la molécule pendant des réactions ultérieures.

Réactions d'homocouplage

Le composé est utilisé dans les réactions d'homocouplage . Dans ces réactions, deux molécules identiques sont réunies pour former un nouveau composé.

Synthèse d'hydroxyquinones

Il est utilisé dans la synthèse d'hydroxyquinones via le couplage de Suzuki-Miyaura de ylures de phénylidonium d'hydroxyquinones . Les hydroxyquinones sont des composés importants dans divers domaines, notamment la pharmaceutique et la science des matériaux.

Mécanisme D'action

Target of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds involved in these reactions.

Mode of Action

1-BOC-5-(methoxycarbonyl)indole-2-boronic acid likely interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or triflate using a palladium catalyst . The result is a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid participates, is a key step in many biochemical pathways. It allows for the formation of complex organic molecules from simpler precursors . The exact pathways affected would depend on the specific reactants and conditions of the reaction.

Result of Action

The primary result of the action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action of 1-BOC-5-(methoxycarbonyl)indole-2-boronic acid, like many chemical reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki-Miyaura cross-coupling ). The compound’s action, efficacy, and stability may vary under different environmental conditions.

Activité Biologique

(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, with the CAS number 1217500-60-1, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an indole ring and boronic acid functionality, making it a candidate for various therapeutic applications.

The molecular formula of (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is , and it has a molecular weight of 319.12 g/mol. Its structural representation highlights the presence of both tert-butoxycarbonyl and methoxycarbonyl groups, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.12 g/mol |

| CAS Number | 1217500-60-1 |

| Purity | ≥ 95% |

Boronic acids are known for their ability to interact with biological molecules through reversible covalent bonding. This property is particularly relevant in the context of proteasome inhibition, where boronic acids can mimic the structure of peptide bonds, leading to the inhibition of proteasome activity. Such inhibition is crucial in cancer therapy as it can induce apoptosis in malignant cells.

Antiproliferative Effects

Recent studies have demonstrated that (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to have an IC50 value of approximately 6.66 nmol/L against multiple myeloma (MM) cell lines, indicating potent activity compared to traditional therapies like bortezomib .

Selectivity and Resistance

One notable aspect of this compound is its selectivity for cancer cells over normal cells. In studies involving bortezomib-resistant MM cell lines, the compound maintained efficacy, suggesting potential as a second-line treatment option for resistant cases .

Case Studies

- Multiple Myeloma Treatment : A study evaluated the efficacy of (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid against MM cell lines such as RPMI-8226 and U266. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis effectively at low concentrations .

- Synergistic Effects : In combination studies with other chemotherapeutics, this boronic acid derivative showed enhanced cytotoxicity, suggesting that it could be used in combination therapies to improve overall treatment outcomes .

Safety and Toxicology

While promising in terms of efficacy, safety profiles must be considered. The compound has been classified as harmful by inhalation or skin contact, necessitating careful handling in laboratory settings . Further toxicological studies are essential to establish a comprehensive safety profile before clinical applications.

Propriétés

IUPAC Name |

[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-6-5-9(13(18)22-4)7-10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUYUUYYBLMZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674638 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-60-1 | |

| Record name | 1-(1,1-Dimethylethyl) 5-methyl 2-borono-1H-indole-1,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.